molecular formula C27H46O4 B12725765 Calcitriol monohydrate CAS No. 77326-95-5

Calcitriol monohydrate

Cat. No.: B12725765
CAS No.: 77326-95-5
M. Wt: 434.7 g/mol
InChI Key: VMBWEMQRTFKRSU-RFHBVEJWSA-N
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Description

Calcitriol monohydrate, also known as 1,25-dihydroxycholecalciferol, is the active form of vitamin D3. It plays a crucial role in calcium and phosphate homeostasis in the human body. Calcitriol is produced in the kidneys from its precursor, calcifediol, and is essential for maintaining healthy bones and teeth. It is also used as a medication to treat conditions such as hypocalcemia and secondary hyperparathyroidism, particularly in patients undergoing chronic renal dialysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcitriol monohydrate can be synthesized through a multi-step process starting from 7-dehydrocholesterol. The synthesis involves several key steps:

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Calcitriol monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives of calcitriol, which can have different biological activities .

Scientific Research Applications

Calcitriol monohydrate has a wide range of scientific research applications:

Mechanism of Action

Calcitriol exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor found in various tissues. Upon binding, the calcitriol-VDR complex interacts with the retinoid X receptor (RXR) to form a heterodimer. This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, regulating their transcription. This genomic mechanism leads to increased absorption of calcium and phosphate from the gastrointestinal tract, reabsorption of calcium in the kidneys, and release of calcium from bones .

Comparison with Similar Compounds

Similar Compounds

    Calcifediol: The immediate precursor of calcitriol, with weaker affinity for the VDR.

    Calcipotriol: A synthetic derivative of calcitriol used in the treatment of psoriasis.

Uniqueness

Calcitriol is unique due to its high potency and specific role in calcium and phosphate homeostasis. Unlike its precursors and analogs, calcitriol has a direct and significant impact on gene expression related to calcium metabolism, making it the most active form of vitamin D in the human body .

Properties

CAS No.

77326-95-5

Molecular Formula

C27H46O4

Molecular Weight

434.7 g/mol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate

InChI

InChI=1S/C27H44O3.H2O/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2;/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3;1H2/b20-10+,21-11-;/t18-,22-,23-,24+,25+,27-;/m1./s1

InChI Key

VMBWEMQRTFKRSU-RFHBVEJWSA-N

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C.O

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C.O

Origin of Product

United States

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